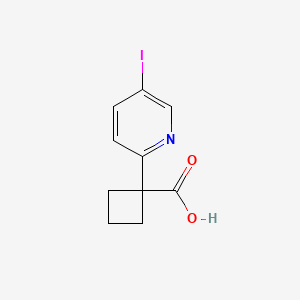

1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-(5-iodopyridin-2-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO2/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLCXOWPTGJRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236287 | |

| Record name | 1-(5-Iodo-2-pyridinyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257637-94-7 | |

| Record name | 1-(5-Iodo-2-pyridinyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257637-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Iodo-2-pyridinyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pyridine Precursors

A common initial step is the selective halogenation of 2-pyridinecarboxylic acid to introduce a halogen (iodine in this case) at the 5-position. This can be achieved via electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to ensure regioselectivity and prevent over-iodination.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Halogenation | Iodine source (ICl or NIS), solvent (acetic acid or DMF), mild heating | Introduce iodine at 5-position of 2-pyridinecarboxylic acid | Careful control of temperature and stoichiometry to avoid polyiodination |

This step yields 5-iodo-2-pyridinecarboxylic acid, the key intermediate for further functionalization.

Formation of the Cyclobutanecarboxylic Acid Moiety

The cyclobutanecarboxylic acid group can be introduced via coupling reactions or ring-forming strategies:

Cross-Coupling Approach : The 5-iodo-2-pyridinecarboxylic acid intermediate can undergo palladium-catalyzed cross-coupling with cyclobutanecarboxylate derivatives or cyclobutyl organometallic reagents (e.g., cyclobutylboronic acid or cyclobutylzinc reagents) to form the C-C bond linking the pyridine ring to the cyclobutane ring.

[2+2] Photocycloaddition : Alternatively, cyclobutane rings can be constructed via photochemical [2+2] cycloaddition of alkenes, followed by carboxylation at the appropriate position. However, this method is less direct and more complex for this target molecule.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cross-Coupling | Pd(0) catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvent (DMF or toluene), inert atmosphere, moderate temperature | Formation of C-C bond between 5-iodo-2-pyridinecarboxylic acid and cyclobutanecarboxylate | Suzuki-Miyaura or Negishi coupling preferred for high yield and selectivity |

Purification and Characterization

Post-synthesis, purification is critical to obtain high-purity 1-(5-iodopyridin-2-yl)cyclobutanecarboxylic acid. Techniques include recrystallization from solvents such as ethanol or acetonitrile and chromatographic methods (silica gel column chromatography with ethyl acetate/hexane gradients).

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and substitution pattern.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% desired).

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups.

Comparative Analysis with 5-Bromo Analogue Preparation

The preparation of 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid, a structurally similar compound, has been well documented and serves as a model for the iodinated derivative. The bromination of 2-pyridinecarboxylic acid to 5-bromo-2-pyridinecarboxylic acid followed by cyclobutanecarboxylation under reflux in organic solvents (DMF or DMSO) with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is standard practice.

| Feature | 5-Bromo Derivative Preparation | Adaptation for 5-Iodo Derivative |

|---|---|---|

| Halogenation | Bromination with N-bromosuccinimide (NBS) or Br2 | Iodination with N-iodosuccinimide (NIS) or ICl |

| Coupling | Pd-catalyzed cross-coupling with cyclobutanecarboxylate | Same, with adjusted catalyst loading for iodine |

| Solvent | DMF or DMSO | Same or similar polar aprotic solvents |

| Purification | Recrystallization and chromatography | Same |

Research Findings and Optimization

Reaction Yields : Cross-coupling reactions with iodine substrates often proceed with higher reactivity compared to bromine analogues due to the better leaving group ability of iodine, potentially improving yields.

Selectivity : Regioselective iodination is critical; over-iodination or substitution at other pyridine positions reduces yield and complicates purification.

Catalyst Choice : Palladium catalysts with bulky phosphine ligands (e.g., Pd(PPh3)4) enhance coupling efficiency.

Reaction Conditions : Mild temperatures (50–80°C) and inert atmosphere (argon or nitrogen) prevent side reactions.

Summary Table of Preparation Workflow

| Step | Intermediate/Product | Reagents & Conditions | Key Considerations | Expected Outcome |

|---|---|---|---|---|

| 1 | 5-Iodo-2-pyridinecarboxylic acid | Iodination with NIS/ICl, acetic acid or DMF, mild heat | Control regioselectivity, avoid polyiodination | High-purity iodinated pyridine acid |

| 2 | 1-(5-Iodopyridin-2-yl)cyclobutanecarboxylic acid | Pd-catalyzed cross-coupling with cyclobutanecarboxylate, base (K2CO3), DMF, inert atmosphere | Optimize catalyst loading, temperature | Efficient C-C bond formation, good yield |

| 3 | Purified final product | Recrystallization, column chromatography | Achieve >95% purity | Pure target compound ready for characterization |

Chemical Reactions Analysis

1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- Cyclobutane vs.

- Substituent Effects: Iodo vs. Benzyl vs. Pyridinyl: The benzyl group in 1-benzylcyclobutane-1-carboxylic acid () lacks the heteroaromaticity of pyridine, reducing hydrogen-bonding capacity and altering solubility .

Limitations and Knowledge Gaps

- Direct data on the target compound’s toxicity, solubility, or stability are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further experimental validation.

- Contradictions in safety classifications (e.g., unclassified benzyl derivative vs. regulated pyridinylmethyl compound) highlight the need for compound-specific testing .

Biological Activity

1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the iodinated pyridine moiety suggests that it may interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid

- Molecular Formula : C10H10INO2

- Molecular Weight : 285.1 g/mol

- CAS Number : 151157-49-2

The compound features a cyclobutane ring fused with a carboxylic acid and a pyridine ring substituted with iodine, which can influence its reactivity and biological interactions.

Biological Activity

Research indicates that 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid exhibits several biological activities, primarily due to the presence of the pyridine ring, which is known for its ability to interact with various biomolecules.

The biological activity of this compound is thought to stem from its ability to:

- Interact with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Modulate Receptor Activity : It can bind to receptors, potentially altering signaling pathways associated with cellular responses.

- Influence Protein Interactions : The unique structure allows it to participate in protein-ligand interactions, affecting protein function.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid:

-

Antimicrobial Activity :

- A study demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. The iodinated variant showed enhanced activity against certain bacterial strains compared to non-iodinated counterparts.

-

Anticancer Potential :

- Research indicated that compounds containing iodinated pyridine structures could induce apoptosis in cancer cell lines. This suggests that 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid may possess anticancer properties, warranting further investigation into its mechanisms.

-

Neuroprotective Effects :

- Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis

To further understand the biological significance of 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 1-(4-Bromophenyl)cyclobutanecarboxylic acid | Bromine substitution on phenyl | Moderate antibacterial activity |

| 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | Chlorine substitution on phenyl | Anticancer properties |

| 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid | Iodine on pyridine | Antimicrobial and potential anticancer activity |

Q & A

Q. How can researchers optimize the synthesis of 1-(5-iodopyridin-2-yl)cyclobutanecarboxylic acid to minimize steric hindrance and improve yield?

Answer: The synthesis of iodopyridinyl-substituted cyclobutane derivatives requires careful consideration of steric effects due to the bulky iodine atom and rigid cyclobutane ring. Methodological approaches include:

- Stepwise Functionalization : Introduce the iodopyridinyl group after cyclobutane ring formation to reduce steric clashes during coupling reactions.

- Catalytic Systems : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling, as they tolerate steric bulk better than other transition metals.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as noted in analogous cyclobutane-carboxylic acid syntheses .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials.

Q. What analytical techniques are critical for characterizing the purity and structure of 1-(5-iodopyridin-2-yl)cyclobutanecarboxylic acid?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclobutane ring geometry and iodopyridinyl substitution. ¹H-¹³C HSQC can resolve overlapping signals in rigid systems.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₉INO₂) and isotopic pattern matching for iodine.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Elemental Analysis : Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry.

Q. How should researchers handle stability challenges during storage and experimental use of this compound?

Answer: Stability considerations derived from analogous cyclobutane-carboxylic acids include:

- Storage Conditions : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation.

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and metal ions (e.g., Fe³⁺) that may catalyze decomposition .

- In-Situ Monitoring : Use TLC or inline UV spectroscopy during reactions to detect degradation byproducts.

Advanced Research Questions

Q. What strategies can resolve contradictory data in the compound’s solubility profile across different solvent systems?

Answer: Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from:

- Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) to identify dominant polymorphs under specific conditions.

- pH-Dependent Solubility : Perform pH-solubility profiling (e.g., buffered solutions from pH 2–10) to assess ionization states of the carboxylic acid group .

- Co-Solvency Studies : Evaluate binary solvent systems (e.g., DMSO/water) to enhance solubility for biological assays, referencing protocols for similar iodinated heterocycles .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or transporters)?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like amino acid transporters (e.g., LAT1), leveraging structural data from fluorinated cyclobutanecarboxylic acid analogs .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR Models : Corrogate electronic effects of the iodine atom on binding affinity using Hammett σ constants or DFT-calculated electrostatic potentials.

Q. What experimental designs are recommended to address gaps in toxicological data (e.g., acute toxicity or carcinogenicity)?

Answer:

- In Vitro Assays : Conduct MTT assays on HepG2 cells to estimate IC₅₀ values, with positive controls (e.g., cisplatin) for calibration .

- Ames Test : Screen for mutagenicity using TA98 and TA100 strains, accounting for metabolic activation via S9 liver fractions.

- In Vivo Studies : Dose rats (OECD TG 420 guidelines) with escalating concentrations (10–100 mg/kg) and monitor liver/kidney biomarkers (ALT, creatinine) .

Q. How can researchers validate the compound’s role in inhibiting specific metabolic pathways (e.g., amino acid transport)?

Answer:

- Competitive Uptake Assays : Use radiolabeled amino acids (e.g., ³H-leucine) in HEK293 cells overexpressing LAT1. Measure inhibition kinetics via Lineweaver-Burk plots .

- Metabolomics : Apply LC-MS/MS to profile intracellular amino acid levels after treatment, comparing to known inhibitors (e.g., BCH).

- CRISPR Knockdown : Silence LAT1 in cell lines to confirm target specificity via rescue experiments.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for iodopyridinyl cyclobutane derivatives?

Answer: Discrepancies may stem from:

- Reagent Quality : Trace moisture in solvents or catalysts (e.g., Pd catalysts) can reduce yields. Use freshly distilled DMF and rigorously dry glassware.

- Kinetic vs. Thermodynamic Control : Monitor reaction progress at multiple timepoints to identify optimal quenching times.

- Stereochemical Outcomes : Compare X-ray structures of products to confirm whether steric effects favor one diastereomer over another .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.